Melting Point Depression vs. 6-Bromo-2-methylbenzoic Acid (CAS 90259-31-7) Indicates Reduced Lattice Energy and Enhanced Solubility
The melting point of 6-bromo-3-methoxy-2-methylbenzoic acid is 96–98 °C , which is significantly lower than that of the des-methoxy analog 6-bromo-2-methylbenzoic acid (108–112 °C) . The introduction of the methoxy group at the 3-position disrupts intermolecular hydrogen bonding and reduces crystal lattice energy, resulting in a melting point depression of approximately 12–14 °C. This difference is consistent with the expected effect of an ortho/para-directing, electron-donating methoxy substituent on the solid-state packing of bromobenzoic acids.
ΔTm ≈ –12 to –14 °C
| Evidence Dimension | Melting point (℃) |
|---|---|
| Target Compound Data | 96–98 °C |
| Comparator Or Baseline | 6-Bromo-2-methylbenzoic acid (CAS 90259-31-7): 108–112 °C |
| Quantified Difference | ΔT_m ≈ –12 to –14 °C (target compound lower) |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus, vendor specification |
Why This Matters
A lower melting point typically correlates with higher solubility in organic solvents, which is advantageous for solution-phase synthesis, high-throughput experimentation, and purification workflows.
